molecular formula C13H9ClO B112586 3'-Chlorobiphenyl-4-carbaldehyde CAS No. 400744-49-2

3'-Chlorobiphenyl-4-carbaldehyde

Cat. No.: B112586
CAS No.: 400744-49-2
M. Wt: 216.66 g/mol
InChI Key: SQMLKQSDIZEGRP-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for 3’-Chlorobiphenyl-4-carbaldehyde indicates that it is for R&D use only and not for medicinal, household, or other use . It is advised to handle this compound with appropriate safety measures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chlorobiphenyl-4-carbaldehyde typically involves the chlorination of biphenyl followed by formylation. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 3’ position of biphenyl. The formylation step can be achieved using reagents like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

In industrial settings, the production of 3’-Chlorobiphenyl-4-carbaldehyde may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) are crucial for efficient production. The final product is typically purified through recrystallization or distillation to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3’-Chlorobiphenyl-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOMe) can replace the chlorine atom with a methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: 3’-Chlorobiphenyl-4-carboxylic acid.

    Reduction: 3’-Chlorobiphenyl-4-methanol.

    Substitution: 3’-Methoxybiphenyl-4-carbaldehyde.

Mechanism of Action

The mechanism of action of 3’-Chlorobiphenyl-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The formyl group can undergo nucleophilic addition reactions with amino acids in proteins, potentially leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and receptors, thereby influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    3’-Bromobiphenyl-4-carbaldehyde: Similar structure with a bromine atom instead of chlorine.

    3’-Fluorobiphenyl-4-carbaldehyde: Similar structure with a fluorine atom instead of chlorine.

    3’-Iodobiphenyl-4-carbaldehyde: Similar structure with an iodine atom instead of chlorine.

Uniqueness

3’-Chlorobiphenyl-4-carbaldehyde is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and properties. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse organic compounds. Additionally, the compound’s stability and ease of handling make it a valuable reagent in both laboratory and industrial settings.

Properties

IUPAC Name

4-(3-chlorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMLKQSDIZEGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362622
Record name 4-(3-chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400744-49-2
Record name 4-(3-chlorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-Chloro-[1,1'-biphenyl]-4-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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